molecular formula C8H5NO4 B15168807 2,5-Dihydroxy-1H-isoindole-1,3(2H)-dione CAS No. 647860-35-3

2,5-Dihydroxy-1H-isoindole-1,3(2H)-dione

Cat. No.: B15168807
CAS No.: 647860-35-3
M. Wt: 179.13 g/mol
InChI Key: WFLNTKIOOARPNH-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-1H-isoindole-1,3(2H)-dione (CID 21259820) is a chemical compound with the molecular formula C8H5NO4 . It belongs to the class of isoindole-1,3-dione derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery due to its association with a wide range of biological activities. The isoindole-1,3-dione (phthalimide) core is a privileged structure in pharmaceutical research. Compounds featuring this structure have demonstrated diverse pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticonvulsant activities . Recent scientific literature highlights that such derivatives are investigated as potential inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapy . Furthermore, the isoindole-1,3-dione moiety is considered a safer alternative to the glutarimide structure, as it is not associated with the severe side effects characteristic of the latter . This specific dihydroxy-substituted analogue serves as a valuable building block for the synthesis of more complex molecules. The presence of hydroxy groups on the isoindole ring provides sites for further chemical modification, enabling researchers to explore structure-activity relationships and develop novel compounds for various research applications, particularly in the development of new pharmacophores. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

647860-35-3

Molecular Formula

C8H5NO4

Molecular Weight

179.13 g/mol

IUPAC Name

2,5-dihydroxyisoindole-1,3-dione

InChI

InChI=1S/C8H5NO4/c10-4-1-2-5-6(3-4)8(12)9(13)7(5)11/h1-3,10,13H

InChI Key

WFLNTKIOOARPNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)N(C2=O)O

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Characterization of 2,5 Dihydroxy 1h Isoindole 1,3 2h Dione and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignments

NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed. For isoindoledione derivatives, NMR confirms the presence of the core bicyclic structure and determines the position and nature of any substituents.

Proton (¹H) NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 2,5-Dihydroxy-1H-isoindole-1,3(2H)-dione, the spectrum is expected to show distinct signals for the aromatic protons and the two hydroxyl protons.

The parent analog, 2-hydroxy-1H-isoindole-1,3(2H)-dione (N-hydroxyphthalimide), typically displays a complex multiplet for the four aromatic protons on the benzene (B151609) ring. chemicalbook.comnih.gov The introduction of a hydroxyl group at the C-5 position in this compound simplifies this region. The aromatic portion of the spectrum would be expected to show three signals corresponding to the protons at C-4, C-6, and C-7. Due to the substitution pattern, these protons would form an AMX spin system, likely resulting in a doublet, a doublet of doublets, and another doublet.

The chemical shifts of these aromatic protons are influenced by the electronic effects of both the carbonyl groups of the imide ring and the hydroxyl group. The signal for the N-OH proton is typically a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. Similarly, the phenolic OH at C-5 would also appear as a singlet, the position of which is solvent-dependent.

Detailed ¹H NMR data for various N-substituted isoindole-1,3(2H)-dione analogs provide a reference for interpreting these spectra. chemmethod.commdpi.com

Table 1: Representative ¹H NMR Data for Substituted 1H-isoindole-1,3(2H)-dione Analogs

Compound/AnalogAromatic Protons (δ, ppm)Other Protons (δ, ppm)Solvent
N-(1,3-dioxoisoindolin-2-yl)acetamide derivative mdpi.com7.90–8.00 (m, 4H)11.30 (s, 1H, NH), 5.10 (s, 2H, CH₂), 2.57 (s, 3H, CH₃)DMSO-d₆
1,3-dioxoisoindolin-2-yl acetate (B1210297) derivative chemmethod.com7.83-7.29-6.88 (m, H)4.19 (t, 1H, NH), 3.35 (d, 2H, CH₂)DMSO-d₆
(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 3-nitrobenzoate plos.org8.81 (s, 1H), 8.41 (d, 1H), 8.35 (d, 1H), 7.96 (q, 2H), 7.81 (q, 2H), 7.64 (t, 1H)6.01 (s, 2H, CH₂)CDCl₃

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. For this compound, the spectrum would feature signals for the two distinct carbonyl carbons and the six carbons of the aromatic ring.

The carbonyl carbons (C-1 and C-3) are expected to resonate at the most downfield region of the spectrum, typically around 165-170 ppm, due to the strong deshielding effect of the attached oxygen atoms. chemmethod.com The six aromatic carbons would give rise to six distinct signals. The chemical shifts of these carbons are influenced by the attached functional groups. The C-5 carbon, directly bonded to the hydroxyl group, would experience a significant downfield shift (ipso-carbon), while the adjacent carbons (ortho, C-4 and C-6) would be shifted upfield. The carbon para to the hydroxyl group (C-2, part of the imide ring fusion) would also be shifted upfield. These predictable substituent effects are crucial for confirming the 5-hydroxy substitution pattern. plos.org

Table 2: Representative ¹³C NMR Data for Substituted 1H-isoindole-1,3(2H)-dione Analogs

Compound/AnalogCarbonyl Carbons (δ, ppm)Aromatic Carbons (δ, ppm)Other Carbons (δ, ppm)Solvent
N-(1,3-dioxoisoindolin-2-yl)acetamide derivative mdpi.com166.79, 164.85135.36, 134.67, 129.37, 126.62, 126.55, 126.32, 123.84, 119.5444.41 (CH₂), 22.65 (CH₃)DMSO-d₆
1,3-dioxoisoindolin-2-yl acetate derivative chemmethod.com179.01 (O-C=O), 164.16 (C=O)134.57-107.5660.84 (CH₂)DMSO-d₆
(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 3-methoxybenzoate plos.org166.89 (C=O), 164.71 (COO)159.72, 134.68, 134.21, 132.03, 131.93, 124.02, 120.11, 118.81, 112.1261.39 (CH₂), 56.06 (OCH₃)CDCl₃

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the molecular structure by establishing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent aromatic protons. For this compound, cross-peaks would be observed between H-4 and H-6 (a weak four-bond coupling might be visible) and between H-6 and H-7, confirming their positions relative to each other on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. The HSQC spectrum would show cross-peaks connecting the signals of H-4, H-6, and H-7 in the ¹H spectrum to the signals of C-4, C-6, and C-7 in the ¹³C spectrum, respectively. This allows for the direct assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most informative 2D technique for this structure as it shows correlations between protons and carbons that are two or three bonds apart. Key expected correlations for this compound would include:

Correlations from the aromatic protons (H-4, H-7) to the carbonyl carbons (C-1, C-3), which would firmly establish the phthalimide (B116566) core structure.

Correlations from the phenolic proton (5-OH) to C-4, C-5, and C-6, confirming the position of the hydroxyl group.

Correlations from H-4 to C-5 and C-6, and from H-7 to C-5 and C-6, further solidifying the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space. A NOESY spectrum could show a cross-peak between the N-OH proton and the adjacent aromatic proton at C-7, providing information about the conformation around the N-O bond.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, the molecular formula is C₈H₅NO₄. The calculated exact mass (monoisotopic mass) for the neutral molecule is 179.0219 Da.

HRMS analysis, often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would typically measure the mass of the protonated molecule, [M+H]⁺, at m/z 180.0297. acgpubs.org An experimentally determined mass that matches this theoretical value to within a very small tolerance (typically <5 ppm) provides unambiguous confirmation of the molecular formula C₈H₅NO₄. mdpi.com

Table 3: Calculated Exact Mass for Molecular Formula Confirmation

SpeciesMolecular FormulaCalculated Exact Mass (Da)
Neutral Molecule [M]C₈H₅NO₄179.0219
Protonated Molecule [M+H]⁺C₈H₆NO₄⁺180.0297
Sodiated Adduct [M+Na]⁺C₈H₅NNaO₄⁺202.0113

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of a specific ion, providing valuable structural information. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺ at m/z 180.0) of this compound would be isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID).

The fragmentation of N-substituted phthalimide derivatives often involves characteristic losses from the core structure. xml-journal.netresearchgate.net For this compound, the fragmentation pathway is expected to be influenced by the stable aromatic system and the two hydroxyl groups.

A plausible fragmentation pathway would involve initial losses of small, stable neutral molecules:

Loss of H₂O (18 Da): Dehydration could occur, involving one of the hydroxyl groups, leading to a fragment ion at m/z 162.0.

Loss of CO (28 Da): A common fragmentation for cyclic imides is the loss of a carbonyl group, which would produce a fragment at m/z 152.0.

Loss of CO₂ (44 Da): Decarboxylation could lead to a fragment at m/z 136.0.

Subsequent fragmentation of these primary product ions would lead to a cascade of smaller ions, creating a unique fragmentation "fingerprint" for the molecule. The analysis of these fragmentation pathways provides strong evidence for the proposed structure. libretexts.org

Table 4: Predicted MS/MS Fragments for Protonated this compound ([M+H]⁺ = m/z 180.0)

m/z (Da)Proposed Neutral LossProposed Fragment Formula
162.0H₂OC₈H₄NO₃⁺
152.0COC₇H₆NO₃⁺
136.0CO₂C₇H₆NO₂⁺
134.0H₂O + COC₇H₄NO₂⁺
124.0CO + CO₂C₆H₆NO⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of N-Hydroxyphthalimide (NHP) displays characteristic absorption bands that confirm its molecular structure. nih.govresearchgate.net

Key vibrational frequencies observed in the FTIR spectrum of NHP are indicative of its core functional groups. The presence of the N-hydroxyl group is confirmed by a distinct O-H stretching vibration. The dual carbonyl groups of the imide ring give rise to strong, characteristic absorption bands. Furthermore, vibrations associated with the aromatic ring and the N-O bond are readily identifiable.

A comprehensive assignment of the principal IR absorption bands for N-Hydroxyphthalimide is presented below.

Vibrational Frequency (cm⁻¹)AssignmentFunctional Group
~3200-3000O-H StretchN-Hydroxyl
~3100-3000C-H Aromatic StretchBenzene Ring
~1785C=O Asymmetric StretchImide Carbonyl
~1740C=O Symmetric StretchImide Carbonyl
~1600, ~1470C=C Aromatic StretchBenzene Ring
~1324-1305N-O StretchN-O Bond

For the target compound, this compound, one would anticipate the appearance of an additional broad O-H stretching band, characteristic of a phenolic hydroxyl group, typically in the range of 3550-3200 cm⁻¹.

X-ray Crystallography for Absolute Configuration and Solid-State Molecular Architecture

Single-crystal X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal, revealing the absolute configuration, bond lengths, bond angles, and intermolecular interactions. Extensive crystallographic studies have been performed on N-Hydroxyphthalimide (NHP), which exists in at least two polymorphic forms, one colorless and one yellow. nih.govacs.orgacs.org

Both polymorphs of NHP crystallize in the monoclinic space group P2₁/c. nih.govacs.orgresearchgate.net The primary difference between the forms lies in the slight variations of the isoindole-1,3-dione ring's twist and the precise geometry of the intermolecular hydrogen bonds. nih.govacs.org In the solid state, NHP molecules are organized into infinite chains along the crystallographic b-axis, a structure maintained by strong intermolecular hydrogen bonds between the N-hydroxyl group of one molecule and a carbonyl oxygen of an adjacent molecule. nih.govacs.orgacs.org

The crystallographic data for the well-characterized colorless form of N-Hydroxyphthalimide are summarized in the table below.

Crystallographic ParameterValueReference
Chemical FormulaC₈H₅NO₃ nih.gov
Crystal SystemMonoclinic nih.govacs.org
Space GroupP2₁/c nih.govacs.orgnih.gov
Unit Cell Dimensionsa = 11.549 Å nih.gov
b = 3.756 Å nih.gov
c = 16.442 Å nih.gov
Unit Cell Anglesα = 90.00° nih.gov
β = 104.94° nih.gov
γ = 90.00° nih.gov

In the colorless form, the key intermolecular hydrogen bond O(2)−H(1)···O(3) has a distance of 2.71 Å between the oxygen atoms and an angle of 159°. nih.govacs.org The yellow form exhibits a slightly shorter and more linear hydrogen bond, with an O···O distance of 2.68 Å and an angle of 185°. nih.govacs.orgacs.org This hydrogen bonding network is the dominant feature of the solid-state molecular architecture.

Chromatographic and Other Analytical Techniques for Purity Assessment and Identity Confirmation

The purity and identity of this compound and its analogs are critical for their application and are typically established using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing compound purity.

For N-substituted isoindole-1,3-dione derivatives, reversed-phase HPLC is commonly employed. A typical HPLC method would involve:

Stationary Phase: A C18 (octadecylsilyl) silica (B1680970) gel column.

Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (often with a buffer like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol.

Detection: A UV-Vis detector is standard, as the phthalimide ring system possesses a strong chromophore that absorbs UV light, typically monitored at wavelengths such as 254 nm.

In an HPLC analysis, the sample is injected into the system, and the chromatogram is recorded. Purity is determined by integrating the area of all detected peaks. The purity is often expressed as a percentage of the main peak area relative to the total area of all peaks. For a high-purity sample, the chromatogram should display a single major peak with minimal contributions from other impurity peaks.

For absolute identity confirmation, HPLC is often coupled with mass spectrometry (LC-MS). nih.govmdpi.com This technique separates the components of the mixture via HPLC and then determines the mass-to-charge ratio (m/z) of each component. The molecular ion peak from the mass spectrum provides direct evidence of the compound's molecular weight, thus confirming its identity.

Compound Names

Systematic NameCommon Name(s)
This compound5-Hydroxy-N-hydroxyphthalimide
2-Hydroxy-1H-isoindole-1,3(2H)-dioneN-Hydroxyphthalimide (NHP)
Acetonitrile-
Methanol-

Computational Chemistry and Theoretical Investigations of Dihydroxy 1h Isoindole 1,3 2h Dione Systems

Quantum Chemical Studies of Electronic Structure, Stability, and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of isoindole-1,3-dione systems. These studies provide insights into the molecule's geometry, electronic distribution, and stability. For instance, DFT calculations have been used to optimize the geometry of related N-substituted isoindoline-1,3-dione derivatives, confirming structural parameters that are in good agreement with experimental data. acgpubs.orgresearchgate.net

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net Such analyses have been performed on various derivatives to understand their electronic transitions and molecular properties. researchgate.net

Furthermore, theoretical vibrational analysis using DFT helps in assigning and understanding the fundamental modes observed in Fourier Transform Infrared (FTIR) and FT-Raman spectra. researchgate.net Advanced calculations can also determine bond dissociation energies, which are crucial for understanding the reactivity of compounds like N-hydroxyphthalimide in catalyzing oxidation reactions. nih.gov These computational approaches allow for the prediction of reactivity descriptors that guide the synthesis and application of new derivatives.

Molecular Modeling and Docking Simulations for Biomolecular Interactions

Molecular modeling and docking are essential computational techniques for predicting how a ligand, such as an isoindole-1,3-dione derivative, might interact with a biological target, typically a protein or enzyme. mdpi.comnih.gov These simulations are foundational in drug discovery, allowing researchers to screen virtual libraries of compounds and prioritize candidates for synthesis and experimental testing. mdpi.com Studies on various N-substituted isoindole-1,3(2H)-dione derivatives have demonstrated their potential to interact with a range of enzymes, including cyclooxygenases (COX), acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and carbonic anhydrases. nih.govnih.govmdpi.comnih.gov

Molecular docking simulations provide detailed, three-dimensional models of how a ligand fits into the active site of an enzyme. This analysis reveals specific molecular interactions that stabilize the ligand-enzyme complex. For isoindole-1,3-dione derivatives, these interactions commonly include:

Hydrogen Bonds: These are crucial for anchoring the ligand within the binding pocket. For example, the carbonyl groups of the isoindole-1,3-dione core can act as hydrogen bond acceptors. In studies with COX enzymes, derivatives were shown to form hydrogen bonds with key amino acid residues like Arg120, Tyr355, and Ser530. nih.govmdpi.com

Hydrophobic Interactions: The aromatic phthalimide (B116566) ring and other nonpolar moieties often engage in hydrophobic interactions with nonpolar residues in the active site. These include π-π stacking, π-alkyl, and alkyl-alkyl interactions. Docking studies of COX inhibitors revealed interactions between the isoindoline-1,3-dione part of the molecule and residues such as Trp387, Leu352, Val523, and Ala523. nih.govmdpi.com

π-σ and Amide-π Stacking: These less common but significant interactions also contribute to binding affinity. For instance, the isoindoline-1,3-dione moiety has been observed to form π-σ interactions with Leu352 and amide-π stacked interactions with Gly526 in the COX-1 active site. mdpi.com

These detailed interaction maps are critical for understanding the mechanism of action and for designing new derivatives with improved binding and selectivity. nih.gov

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target, often expressed as a scoring function or binding energy (e.g., in kcal/mol). A lower (more negative) binding energy generally indicates a more stable and favorable interaction. mdpi.com

Computational studies have successfully correlated predicted binding affinities with experimentally determined inhibitory activities (e.g., IC₅₀ values). For a series of novel 1-H-isoindole-1,3(2H)-dione derivatives designed as cholinesterase inhibitors, molecular docking revealed binding affinity values ranging from -8.2 to -10.2 kcal/mol for AChE. mdpi.com Similarly, studies on derivatives targeting carbonic anhydrase and xanthine (B1682287) oxidase have been used to rationalize their potent inhibitory effects observed in vitro. nih.gov These predictions help establish a structure-binding affinity relationship, guiding the modification of the molecular scaffold to enhance potency. pensoft.net

Compound/Derivative ClassTarget EnzymePredicted Binding Affinity (kcal/mol)Key Interacting Residues
N-arylpiperazine PhthalimideCOX-1 / COX-2Not specified; qualitative analysisSer530, Trp387, Arg120, Tyr355
1-H-isoindole-1,3(2H)-dione SeriesAChE-8.2 to -10.2Trp279, Phe330
1-H-isoindole-1,3(2H)-dione SeriesBuChE-8.9 to -11.0Not specified
Hybrid Isoindole-1,3(2H)-dionehCA I / hCA IINot specified; qualitative analysisNot specified
2-hydroxy-1H-indene-1,3(2H)-dione SeriesFGFR1-9.18 to -9.23Lys514, Asp641, Leu484, Val492

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior in Biological Environments

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-enzyme complex over time. MD simulations model the movements and interactions of all atoms in the system, providing insights into the stability of the binding pose, conformational changes in the protein and ligand, and the role of solvent molecules.

For isoindole-1,3(2H)-dione derivatives, MD simulations have been used to assess the stability of their complexes with enzymes like AChE and BuChE. mdpi.com By calculating the root-mean-square deviation (RMSD) of the ligand and protein over the simulation period, researchers can determine if the initial docking pose is maintained. Furthermore, MD trajectories can be used to calculate binding free energies (ΔGbind) using methods like MM/PBSA and MM/GBSA, which often provide a more accurate prediction of binding affinity than docking scores alone. researchgate.net These simulations are crucial for validating docking results and understanding the dynamic behavior that governs molecular recognition. mdpi.com

Computational Structure-Activity Relationship (SAR) Studies for Rational Design

Computational Structure-Activity Relationship (SAR) studies aim to link the structural features of a molecule to its biological activity. By analyzing a series of related compounds, researchers can identify which chemical modifications lead to increased potency, selectivity, or other desirable properties.

For the isoindole-1,3-dione scaffold, SAR studies have been crucial for rational drug design. mdpi.com For example, research has shown that incorporating a hydrophobic phthalimide moiety can enhance the ability of compounds to cross biological membranes. mdpi.com Systematic modifications, such as altering the length of an alkyl chain or adding substituents to the aromatic ring, have been evaluated to optimize activity against targets like cholinesterases. nih.gov One study on N-hydroxyphthalimide derivatives identified the specific structural framework necessary for a desired chemical reactivity. nih.gov In silico prediction of ADME (absorption, distribution, metabolism, and excretion) properties is often integrated into SAR studies to ensure that new designs have favorable pharmacokinetic profiles. mdpi.comresearchgate.net These computational SAR approaches minimize the trial-and-error of traditional synthesis and accelerate the development of lead compounds. mdpi.com

Mechanistic Predictions and Validation through Advanced Theoretical Methods

Advanced theoretical methods, primarily high-level quantum chemical calculations, are employed to elucidate the detailed mechanisms of chemical reactions. For systems involving the isoindole-1,3-dione core, these methods can predict reaction pathways, identify transition states, and calculate activation energies.

For example, DFT methods have been used to study the mechanism of cycloaddition reactions involving related heterocyclic compounds, providing a rationale for the observed regioselectivity and stereoselectivity. scispace.com In the context of N-hydroxyphthalimide, a key compound in this family, theoretical calculations have been used to assess O-H bond dissociation energies. nih.gov This parameter is critical for understanding its catalytic role in oxidation reactions, where the initial step involves hydrogen atom abstraction to form a phthalimide-N-oxyl (PINO) radical. Such mechanistic predictions, validated by experimental evidence, are essential for designing new catalysts and understanding the reactivity of these compounds in both chemical and biological systems. nih.govacs.org

Mechanistic Investigations of Biological Activities of Dihydroxy 1h Isoindole 1,3 2h Dione Derivatives Excluding Clinical Outcomes

Enzyme Inhibition and Modulation Mechanisms

The structural framework of isoindole-1,3-dione derivatives allows for versatile modifications, leading to compounds that can potently and often selectively inhibit specific enzymes involved in various pathologies.

Cyclooxygenase (COX) is a critical enzyme in the conversion of arachidonic acid to prostanoids, which are mediators of inflammation, pain, and fever. nih.govsemanticscholar.org There are two primary isoforms: COX-1, a constitutive enzyme involved in physiological functions, and COX-2, an inducible enzyme that is upregulated during inflammation. nih.govsemanticscholar.org The development of selective COX-2 inhibitors is a key strategy for achieving anti-inflammatory effects with reduced gastrointestinal side effects.

Derivatives of isoindoline-1,3-dione have been investigated as inhibitors of both COX isoforms. researchgate.netijlpr.com Their mechanism of action involves blocking the enzyme's active site. Molecular docking studies have provided insights into the structural basis for their activity and selectivity. For instance, the presence of an aromatic moiety is considered important for affinity towards COX-2. mdpi.com The introduction of a piperazine (B1678402) ring can increase lipophilicity, enhancing affinity for amino acids within the active sites of both COX isoforms. mdpi.com

The selectivity between COX-1 and COX-2 can be modulated by structural modifications. In one study, it was rationalized that for COX-1 binding, an amino group on the derivative is more effective, whereas for COX-2 binding, an aryl group plays a more significant role. ijlpr.comresearchgate.net The length of the linker between the isoindole-1,3(2H)-dione core and other residues, such as arylpiperazine, also influences selectivity; longer linkers have been associated with greater COX-2 inhibition. nih.gov Specific interactions, such as hydrogen bonds with key residues like Arg120 and Tyr355 in the COX-2 active site, are crucial for potent inhibition. nih.govmdpi.com Some derivatives have demonstrated a potent blockage and ligand efficiency toward the COX-2 enzyme, with activity near that of the selective drug Celecoxib. researchgate.net

DerivativeTargetActivity/MetricReference
Compound H (an isoindole-dione-arylpiperazine derivative)COX-2Most potent inhibitor in its series; forms H-bonds with Arg120 and Tyr355 nih.gov
Compound D (an isoindole-dione-arylpiperazine derivative)COX-1Most potent COX-1 inhibitor in its series; forms H-bond with Ser530 mdpi.com
ZJ1COX-2Potent blockage and ligand efficiency, near that of Celecoxib ijlpr.comresearchgate.net
ZJ4COX-1Showed selective COX-1 ligand efficiency ijlpr.comresearchgate.net
Aminoacetylenic isoindoline (B1297411) 1,3-diones (ZM4, ZM5)COX-1 & COX-2Non-selective inhibition with IC50 values in the range of 3.0-3.6 μM nih.gov

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.net Their inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov Isoindoline-1,3-dione derivatives have been extensively studied as potential inhibitors of these enzymes. nih.gov The phthalimide (B116566) core is considered a noteworthy pharmacophore as it can interact with the peripheral anionic site (PAS) of AChE. nih.gov

The inhibitory mechanism often involves a dual binding action, where the molecule interacts with both the catalytic active site (CAS) and the PAS of the cholinesterase enzyme. mdpi.com The structure-activity relationship (SAR) studies have revealed that various substituents on the isoindoline-1,3-dione scaffold significantly impact inhibitory potency. For example, derivatives with an N-benzylpiperidinylamine moiety have shown high activity against AChE. nih.gov In another series, a 4-fluorobenzyl pyridinium (B92312) moiety resulted in the most potent anti-AChE activity. nih.gov The presence of interactions with aromatic amino acids in the enzyme gorge, such as π-π stacking and cation-π interactions, is critical for high inhibitory activity. mdpi.com

DerivativeTarget EnzymeIC50 Value (μM)Key Structural Feature
Derivative IAChE1.12Phenyl substituent on piperazine
Derivative IIIBuChE21.24Diphenylmethyl moiety
Compound 7a/7fAChE2.14-Fluorobenzyl pyridinium moiety
N-benzylamine derivativeAChE0.087N-benzylamine moiety with alkyl linker
N-benzylamine derivativeBuChE7.76N-benzylamine moiety with alkyl linker
2-(diethylaminoalkyl)-isoindoline-1,3-dioneAChE0.9 - 19.5Diethylaminoalkyl chain (6-7 methylenes optimal)

Data compiled from multiple studies. nih.govnih.govnih.gov

HIV-1 integrase (IN) is an essential enzyme for viral replication, catalyzing the integration of viral DNA into the host genome. nih.gov Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a critical class of antiretroviral drugs. nih.gov Dihydroxy-1H-isoindole-based compounds have been developed as potent INSTIs. nih.gov

The mechanism of action for these inhibitors is interfacial; they bind at the interface between the integrase enzyme and the viral DNA, chelating the two magnesium ions (Mg2+) in the enzyme's active site. nih.govnih.gov This action effectively blocks the strand transfer step of the integration process. nih.gov The conformationally constrained 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one ring system has been shown to provide good selectivity for the strand transfer reaction over the 3'-processing reaction. nih.gov

A significant challenge in HIV therapy is the emergence of drug resistance. Mutations in the integrase enzyme, such as Y143R, N155H, or G140S-Q148H, can reduce the efficacy of INSTIs like raltegravir (B610414). nih.gov A key strategy for overcoming this resistance involves designing isoindole derivatives that can accommodate these mutations. For instance, since raltegravir's oxadiazole ring interacts with residue Y143, isoindole derivatives that lack this specific moiety are predicted to retain potency against the Y143R mutant. nih.gov Indeed, a derivative named XZ-259 was developed that showed comparable activity to raltegravir against the wild-type virus and also effectively inhibited the raltegravir-resistant Y143R mutant integrase. nih.gov The nature and pattern of halogen substitution on a key benzyl (B1604629) ring of the inhibitor also significantly affect its potency. researchgate.net

CompoundTargetIC50 (Strand Transfer)Key Feature/Activity
XZ-259Wild-Type HIV-1 INComparable to RaltegravirPotent biochemical and antiviral activity
XZ-259Y143R mutant HIV-1 INActiveOvercomes Raltegravir resistance
XZ-89Wild-Type HIV-1 IN~2-fold more potent than XZ-115para-Fluoro and meta-chloro substitution
XZ-115Wild-Type HIV-1 INWeaker than XZ-89ortho-Fluoro and meta-chloro substitution

Data compiled from a study on dihydro-1H-isoindole derivatives. nih.gov

Aldose reductase (AR) is the first and rate-limiting enzyme in the polyol pathway, which reduces glucose to sorbitol. frontiersin.orgnih.gov Under hyperglycemic conditions, this pathway becomes overactive, leading to the accumulation of sorbitol and contributing to diabetic complications. frontiersin.org Therefore, AR inhibitors are a promising therapeutic approach.

N-substituted phthalimide derivatives have been identified as potent AR inhibitors. nih.gov The inhibitory pathway involves the direct binding of these compounds to the active site of the aldose reductase enzyme. Molecular docking studies have elucidated the specific interactions that stabilize this binding. For example, a potent inhibitor, compound 5f, was shown to fit within the AR active site, where it is stabilized by key hydrogen bonds with residues Tyr48, His110, and Cys298, and further anchored by π-π stacking interactions with Trp219. nih.gov The presence of a carboxylic acid group on the inhibitor is often a critical feature for high-potency inhibition. nih.gov The efficacy of these compounds can significantly surpass that of established AR inhibitors like epalrestat. nih.govnih.gov

CompoundInhibitory Potency (KI or IC50)Key Interactions in AR Active Site
Compound 5f (N-substituted phthalimide-carboxylic acid)KI = 7.34 nMH-bonds with Tyr48, His110, Cys298; π-π stacking with Trp219
Epalrestat (Reference Drug)KI = 232.1 nMN/A
Compound 5a (fluorenyl-phthalimide carboxylic-acid)KI = 8.71 nMBidentate H-bonding with Tyr48, His110, Trp111
Compound 6 (carboxylic acid derivative)IC50 = 1.649 μMPotent inhibitory effect

Data compiled from multiple studies. nih.govnih.govscilit.com

While the focus of research on isoindole-1,3-dione derivatives has been on the enzymes detailed above, the versatile phthalimide scaffold has shown inhibitory activity against other enzyme systems. For instance, the broader class of phthalimide derivatives has been reported to possess monoamine oxidase-B and α-glucosidase inhibitory potency. nih.gov Additionally, apremilast, a structurally related isoindolinone compound, is known to be an inhibitor of phosphodiesterase 4 (PDE4). nih.gov These findings suggest that 2,5-dihydroxy-1H-isoindole-1,3(2H)-dione and its derivatives may have the potential to modulate other enzyme systems, though specific mechanistic studies on these alternative targets are less extensive.

Antimicrobial Action Pathways (e.g., Antibacterial, Antifungal Activities)

The phthalimide ring system is an essential pharmacophore in the design of new antimicrobial agents. researchgate.net Derivatives of isoindole-1,3-dione have demonstrated notable activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungi. researchgate.netnih.gov

The mechanisms underlying these antimicrobial actions are being actively investigated. For antibacterial activity, one proposed mechanism involves the inhibition of key enzymes in bacterial metabolic pathways. Docking studies have suggested that some indole (B1671886) derivatives may target the FabH protein in Escherichia coli, a critical enzyme involved in the initiation of fatty acid synthesis. frontiersin.org The activity varies based on the specific derivative and the bacterial strain. For example, one study found that a particular hydrazono-ethyl derivative showed remarkable activity against Bacillus subtilis and good activity against Pseudomonas aeruginosa. researchgate.net Another study evaluated trisubstituted isoindole derivatives and found selective inhibition against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov

In the context of antifungal activity, a potential mechanism of action is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme essential for ergosterol (B1671047) biosynthesis in fungi. researchgate.net The disruption of this pathway compromises the integrity of the fungal cell membrane. Several isoindole derivatives have exhibited good antifungal activity, in some cases superior to reference drugs like bifonazole (B1667052) and ketoconazole. researchgate.net

Derivative Type/CompoundTarget Organism(s)Activity/Proposed Mechanism
Trisubstituted isoindole derivativesStaphylococcus aureus, Escherichia coliSelective growth inhibition
(ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dioneBacillus subtilis, Pseudomonas aeruginosaPotent antibacterial activity
Tetrahydrothiazolo[2,3-a]isoindole derivativesVarious fungi (e.g., P.v.c. strain)Good antifungal activity; proposed inhibition of CYP51 enzyme
Indole diketopiperazine alkaloidsS. aureus, B. subtilis, P. aeruginosa, E. coliPotent antibacterial activity; proposed inhibition of FabH protein

Data compiled from multiple studies. researchgate.netnih.govfrontiersin.orgresearchgate.net

Antioxidant and Reactive Oxygen/Nitrogen Species Scavenging Mechanisms

The interaction of this compound, commonly known as N-hydroxyphthalimide (NHPI), and its derivatives with reactive oxygen and nitrogen species (ROS/RNS) is complex, exhibiting both pro-oxidant and antioxidant activities depending on the specific molecular structure and cellular environment.

The pro-oxidant mechanism is a well-documented catalytic role of NHPI in promoting free-radical hydrogen atom transfer (HAT) reactions. rsc.orgrsc.org This process does not typically involve direct scavenging but rather the generation and propagation of radical species. The key steps in this catalytic cycle are:

Generation of PINO Radical : The cycle begins with the in-situ formation of the highly reactive phthalimide-N-oxyl (PINO) radical, a short-lived nitroxide species. rsc.orgmdpi.com This occurs through the abstraction of a hydrogen atom from the N-OH group of NHPI. wikipedia.orgnbinno.com

Hydrogen Abstraction : The PINO radical acts as a potent agent for abstracting hydrogen atoms from various organic substrates, including C-H bonds. rsc.orgwikipedia.org

Radical Propagation : This abstraction creates a carbon-centered radical on the substrate molecule, which then rapidly reacts with molecular oxygen to form a peroxyl radical (ROO•). rsc.org

Regeneration of Catalyst : The catalytic cycle is completed when the newly formed peroxyl radical abstracts a hydrogen atom from another NHPI molecule, thereby regenerating the PINO radical and forming a hydroperoxide (ROOH). rsc.org This propagation of the radical chain can lead to an increase in intracellular ROS, a depletion of glutathione (B108866) (GSH) levels, and a general state of oxidative stress. rsc.orgrsc.orgrsc.org

Conversely, certain derivatives of the core isoindole-1,3(2H)-dione structure have demonstrated direct antioxidant and scavenging capabilities. nih.gov Studies have shown that specific synthesized compounds can effectively scavenge both ROS and nitric oxide (NO). nih.gov For instance, some derivatives showed significant scavenging of ROS, while others resulted in very low NO concentrations after incubation. nih.gov This scavenging activity is attributed to the ability of these compounds to donate electrons, which can neutralize free radicals. aiu.edu.syresearchgate.net The interaction with hydrogen peroxide, in particular, may serve as an indicator of the inhibition of reactive oxygen species, offering protection from oxidative stress. researchgate.net

Table 1: Mechanistic Overview of ROS/RNS Interaction
MechanismKey Molecular SpeciesProcessOutcomeReference
Pro-oxidant CatalysisN-hydroxyphthalimide (NHPI), Phthalimide-N-oxyl (PINO) radicalCatalytic cycle involving hydrogen atom transfer (HAT) from substrates to generate peroxyl radicals and hydroperoxides.Increased intracellular ROS, depletion of glutathione (GSH), induction of oxidative stress. rsc.orgrsc.orgmdpi.com
Direct ScavengingSpecific Isoindole-1,3(2H)-dione derivativesDonation of electrons to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) like NO.Reduction in free radical concentrations, potential protection from oxidative damage. nih.govaiu.edu.sy

Neuroprotective Mechanisms at the Cellular and Molecular Levels

Derivatives of the 1H-isoindole-1,3(2H)-dione scaffold have been investigated for their neuroprotective potential, which is believed to arise from multiple mechanisms at the cellular and molecular level. A primary mechanism is the modulation of oxidative stress, a key pathological factor in many neurodegenerative conditions. nih.govresearchgate.net As detailed in the previous section, these compounds can influence cellular redox homeostasis. rsc.orgnih.gov

Another significant neuroprotective strategy involves the inhibition of key enzymes in the nervous system. Certain isoindoline-1,3-dione derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a therapeutic approach for conditions involving cholinergic deficits. For example, a series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids showed potent inhibitory activity against AChE. nih.gov

Furthermore, some benzylamino-2-hydroxyalkylphthalimide derivatives have been described as multi-target agents capable of not only inhibiting acetylcholinesterase but also affecting the aggregation of β-amyloid, a hallmark of Alzheimer's disease. nih.gov This suggests a dual mechanism of action, addressing both symptomatic and disease-modifying targets. nih.gov

Anti-inflammatory Pathways and Immunomodulatory Effects

Derivatives of this compound are known to exert anti-inflammatory and immunomodulatory effects by intervening in several critical signaling pathways, without direct reference to specific diseases. mdpi.comresearchgate.net These compounds can modulate the production and activity of a wide range of pro-inflammatory and anti-inflammatory mediators. nih.gov

One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is responsible for the production of pro-inflammatory prostaglandins. nih.govmdpi.com Docking studies have confirmed that these derivatives can bind effectively to the COX-2 active site. mdpi.com

Beyond direct enzyme inhibition, these compounds affect key inflammatory signaling cascades. Research has shown that certain N-alkyl-3,5-dihydroxyphthalimide derivatives can suppress the Toll-like receptor 4 (TLR4) signaling pathway. nih.gov This is achieved by down-regulating the activation of interferon regulatory factor 3 (IRF-3) and subsequent expression of interferon-β. nih.gov Additionally, isoindoline-1,3-dione derivatives have been found to inhibit the phosphorylation of the p65 subunit of Nuclear Factor-kappa B (NF-κB) in macrophages. nih.gov Since NF-κB is a master regulator of the inflammatory response, its inhibition leads to a broad downregulation of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). nih.gov Concurrently, these derivatives may enhance the expression of anti-inflammatory cytokines such as interleukin-10 (IL-10). nih.gov

Table 2: Modulation of Inflammatory Pathways
Target Pathway/MoleculeMechanism of ActionResulting EffectReference
Cyclooxygenase (COX-2)Direct enzyme inhibition.Decreased synthesis of pro-inflammatory prostaglandins. nih.govmdpi.com
NF-κB SignalingInhibition of p65 subunit phosphorylation.Downregulation of pro-inflammatory cytokines (TNF-α, IL-1, IL-6). nih.gov
Toll-like Receptor 4 (TLR4) SignalingSuppression via downregulation of IRF-3 activation.Reduced expression of interferon-β. nih.gov
Anti-inflammatory CytokinesEnhanced expression.Increased levels of IL-10. nih.gov

Investigation of Molecular Targets and Disruption of Cellular Signaling Pathways

The biological activities of this compound derivatives are underpinned by their interaction with specific molecular targets, leading to the disruption or modulation of key cellular signaling pathways.

A prominent set of molecular targets are the cyclooxygenase (COX) enzymes . Molecular docking studies have elucidated the binding interactions of these derivatives within the COX active sites. For example, one potent COX-2 inhibitor was found to form hydrogen bonds with the amino acid residues Arg120 and Tyr355, with the isoindole-1,3(2H)-dione portion of the molecule stabilized by hydrophobic interactions with residues such as Leu352 and Val523. nih.gov

In the context of neuroprotection, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key molecular targets. nih.gov Inhibition of these enzymes by isoindoline-1,3-dione derivatives constitutes a direct intervention in cholinergic signaling. nih.gov

The disruption of cellular signaling also occurs at the level of inflammatory pathways. As mentioned previously, these derivatives target components of the NF-κB and TLR4 signaling pathways , such as the p65 subunit and IRF-3, respectively. nih.gov By inhibiting these upstream molecules, the entire downstream cascade leading to an inflammatory response is attenuated. nih.gov

Furthermore, the pro-oxidant activity of NHPI derivatives represents a fundamental disruption of cellular redox signaling. rsc.org By catalyzing the formation of ROS and leading to the depletion of the key intracellular antioxidant glutathione (GSH), these compounds directly alter the cell's redox balance, which can trigger various downstream signaling events, including apoptosis. rsc.orgrsc.org

Table 3: Identified Molecular Targets and Affected Pathways
Molecular TargetAssociated PathwayBiological ContextReference
COX-1 and COX-2Prostaglandin SynthesisInflammation nih.govmdpi.com
AChE and BuChECholinergic SignalingNeuroprotection nih.gov
NF-κB (p65 subunit)NF-κB SignalingInflammation, Immunomodulation nih.gov
IRF-3TLR4 SignalingInnate Immune Response nih.gov
Glutathione (GSH)Cellular Redox HomeostasisOxidative Stress rsc.orgrsc.org

Structure-Activity Relationship (SAR) Development Based on Mechanistic Biological Assay Results

The development of structure-activity relationships (SAR) for this compound derivatives has provided critical insights into how specific structural modifications influence their biological mechanisms.

A foundational SAR principle for this class is the critical role of the N-hydroxy group . The presence of a free N-OH moiety is essential for the catalytic pro-oxidant activity, as it is the site of hydrogen abstraction to form the PINO radical. rsc.orgrsc.org Studies have confirmed that the NHPI framework itself is crucial for this type of reactivity. nih.gov

Lipophilicity has been identified as a key determinant of cellular activity. rsc.orgaiu.edu.sy The introduction of lipophilic tails onto the aromatic ring of the NHPI scaffold enhances the molecule's ability to interact with and cross cellular membranes. rsc.orgrsc.orgmdpi.com This increased cellular uptake is directly associated with a more potent pro-oxidant and cytotoxic effect. rsc.orgaiu.edu.sy

For COX inhibition , the structural arrangement of the molecule dictates its potency and selectivity. In derivatives containing an arylpiperazine residue, the length of the linker connecting it to the isoindole-1,3(2H)-dione core is a critical factor. nih.gov Studies have shown that compounds with a longer linker exhibit greater inhibition of COX-2 compared to COX-1. nih.gov

Other modifications to the core structure also significantly impact biological function. Halogenation of the isoindole-1,3(2H)-dione moiety has been shown to increase antimicrobial and antiproliferative activities. aiu.edu.syresearchgate.net Specifically, tetra-brominated derivatives were found to be more effective than their tetra-chlorinated counterparts, indicating a role for the specific halogen used. aiu.edu.syresearchgate.net Furthermore, the electronic properties of the molecule, such as its reduction potential, can be fine-tuned by adding different substituents to the N-hydroxyphthalimide structure, which is a key consideration for its use as a redox-active catalyst. tcichemicals.com

Table 4: Summary of Structure-Activity Relationships (SAR)
Structural ModificationEffect on Biological Activity/MechanismReference
Presence of a free N-OH groupEssential for pro-oxidant catalytic activity via PINO radical formation. rsc.orgrsc.org
Addition of lipophilic tails to the aromatic ringEnhances cellular interaction and uptake, increasing pro-oxidant effect. rsc.orgaiu.edu.sy
Increased linker length (between isoindolinedione and arylpiperazine)Favors greater inhibition of COX-2 over COX-1. nih.gov
Halogenation of the isoindolinedione ringIncreases antimicrobial and antiproliferative activity (Bromo > Chloro). aiu.edu.syresearchgate.net
Substituents on the phthalimide ringAdjusts the reduction potential, affecting redox-active properties. tcichemicals.com

Research Applications and Future Directions in Dihydroxy 1h Isoindole 1,3 2h Dione Chemistry

Rational Design and Synthesis of Advanced Chemical Scaffolds for Research Purposes

The 1H-isoindole-1,3(2H)-dione moiety is considered a privileged scaffold in medicinal chemistry, enhancing the ability of compounds to cross biological membranes. mdpi.com The rational design of new chemical entities often begins with this core structure, which is systematically modified to create derivatives with enhanced biological activities. Researchers have successfully synthesized numerous N-substituted isoindoline-1,3-dione derivatives, demonstrating a wide range of biological properties, including anti-inflammatory, antimicrobial, antitumor, and anticonvulsant activities. mdpi.com

The synthesis process typically involves reacting a starting anhydride (B1165640), such as phthalic anhydride, with various amines or hydrazides to generate the desired imide derivatives. mdpi.com For instance, new 1H-isoindole-1,3(2H)-dione derivatives have been obtained in good yields, ranging from 47.24% to 92.91%, through multi-step synthesis protocols. nih.govnih.gov These synthetic strategies focus on creating libraries of compounds by introducing different functional groups and linkers to the core isoindole-dione structure. One approach involves linking the cyclic imide moiety to an arylpiperazine residue through a flexible linker, a design known to be effective for analgesic activity. nih.gov Another strategy involves creating hybrid molecules by connecting the isoindole-dione scaffold to other biologically active moieties like 2-methyl-4-oxo-quinazoline and thiophene. mdpi.com The resulting structures are then confirmed using spectral analysis methods such as FT-IR, NMR, and mass spectrometry. nih.govnih.gov

Exploration in Non-Medicinal Research Areas (e.g., Dyes, Functional Materials)

Beyond pharmacology, the isoindole-1,3-dione scaffold is a valuable component in the field of materials science. The delocalized π-electrons within the molecular system make these compounds suitable candidates for nonlinear optical (NLO) materials, which have applications in telecommunications and high-density optical data storage. acgpubs.org Research into the optical properties of N-substituted isoindole-1,3-dione derivatives has involved measuring their UV-Vis spectra to calculate parameters like absorbance, optical band gap (Eg), and refractive index (n). acgpubs.org

Historically, isoindole structures have been utilized as dyes and pigments. nih.gov An example is Pigment Yellow 139, which belongs to the class of 1,3-disubstituted isoindoline (B1297411) dyes. nih.gov More recently, isoindoles have been explored as red to near-infrared fluorophores. nih.gov Furthermore, derivatives such as 5-hydroxy-2-Methyl-1H-isoindole-1,3(2H)-dione are employed in organic research for designing fluorescent probes and other functional materials, leveraging their aromatic and hydrogen-bonding characteristics. myskinrecipes.com

Table 1: Optical Properties of Selected Isoindole-1,3-dione Derivatives
CompoundAbsorbance Band Edge (EAbs-be)Optical Band Gap (Eg)Refractive Index (n)
Compound 5 (2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)4.08 eV4.01 eV2.45
Compound 7 (2-(4-bromobenzyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)4.03 eV3.91 eV2.47
Compound 9 (2-(4-nitrobenzyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)3.83 eV3.78 eV2.52

Data sourced from a study on the optical properties of isoindole-1,3-dione compounds. acgpubs.org

Development of Novel Mechanistic Probes and Tool Compounds for Biological Research

The versatility of the 1H-isoindole-1,3(2H)-dione scaffold makes it an excellent foundation for developing chemical probes to investigate biological pathways. By designing derivatives that selectively interact with specific enzymes or receptors, researchers can elucidate complex biological mechanisms. For example, derivatives have been synthesized and evaluated as inhibitors of cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. nih.govnih.gov Some of these compounds showed potent and selective inhibition of COX-2. nih.gov

Similarly, other series have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov Biological testing confirmed that these derivatives exhibited potent inhibitory activity, with IC50 values in the nanomolar to micromolar range. nih.gov The development of such compounds provides valuable tools for studying the roles of these enzymes in both healthy and diseased states. Further studies have demonstrated the activity of isoindole-dione derivatives in various pain models, including neurogenic, inflammatory, and neuropathic pain, highlighting their potential as broad-spectrum analgesic research compounds. mdpi.com

Table 2: Biological Activity of Selected 1H-Isoindole-1,3(2H)-dione Derivatives
CompoundTargetActivity (IC50)
1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c)EGFR42.91 ± 0.80 nM
1-(4-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7d)Antioxidant (DPPH)16.05 ± 0.15 µM
N-benzyl pyridinium (B92312) hybridAChE2.1 to 7.4 µM
Compound 3 (Tetrabrominated derivative)Leishmania tropica0.0478 µmol/mL

Data compiled from studies on anticancer, antioxidant, anticholinesterase, and antileishmanial activities. nih.govresearchgate.netresearchgate.net

Integrated Approaches: Synergizing Synthetic Chemistry, Advanced Characterization, and Computational Studies

Modern research on 1H-isoindole-1,3(2H)-dione derivatives relies on an integrated approach that combines chemical synthesis with advanced analytical and computational methods. After a novel series of compounds is designed and synthesized, their structures are unequivocally confirmed through techniques like FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. mdpi.comnih.gov

Following structural confirmation, the biological properties of the compounds are assessed through a variety of in vitro and in vivo assays. nih.govmdpi.com To gain deeper insight into the mechanism of action at a molecular level, computational studies, particularly molecular docking, are employed. nih.govresearchgate.net This technique simulates the interaction between the synthesized compound (ligand) and its biological target (e.g., the active site of an enzyme). nih.gov Molecular docking studies have been used to determine how isoindole-dione derivatives bind within the active sites of cyclooxygenases, helping to explain their inhibitory activity and selectivity. nih.govresearchgate.net This synergy of synthesis, biological evaluation, and computational modeling accelerates the discovery and optimization of new lead compounds for various research applications.

Emerging Research Avenues and Underexplored Potential within the Dihydroxy-1H-isoindole-1,3(2H)-dione Class

The foundational 1H-isoindole-1,3(2H)-dione structure continues to present new and exciting research opportunities. A key emerging avenue is the creation of hybrid molecules, where the isoindole-dione scaffold is linked to other pharmacophores to develop agents with multiple mechanisms of action. mdpi.com This approach has been used to generate compounds with potential antioxidant and neuroprotective properties. mdpi.com

While much research has focused on the medicinal applications of this class, its potential in materials science remains significantly underexplored. The development of novel dyes, sensors, and functional polymers based on the 2,5-dihydroxy-1H-isoindole-1,3(2H)-dione core could lead to new technologies. The inherent fluorescence potential of some isoindole derivatives suggests they could be developed into more sophisticated biological probes for imaging and diagnostics. myskinrecipes.com Further exploration of the structure-activity relationships, particularly how the position and number of hydroxyl groups on the benzene (B151609) ring influence the chemical and physical properties, will be crucial for unlocking the full potential of this versatile class of compounds.

Q & A

Basic: What are the standard synthetic routes for 2,5-Dihydroxy-1H-isoindole-1,3(2H)-dione derivatives?

Answer:
A common method involves refluxing precursors like anhydrides with nucleophiles (e.g., potassium cyanate or sodium thiocyanate) in neutral media. For example, microwave-assisted synthesis under catalyst-free conditions yields high-purity products (85–95%) with simplified work-up . Alternatively, derivatives can be synthesized by reacting ethylenediamine with substituted aryl halides in dioxane under reflux, achieving 95% yields after crystallization from ethanol . Key steps include TLC monitoring, controlled heating, and solvent selection to optimize purity and yield.

Advanced: How can conflicting spectroscopic data between synthetic batches be resolved?

Answer:
Contradictions in NMR or IR spectra may arise from residual solvents, polymorphic forms, or tautomeric equilibria. For isoindole-diones, ensure complete solvent removal (e.g., DMSO-d6 in NMR analysis) and confirm crystallinity via X-ray diffraction . Cross-reference with published For example, IR peaks at 1781–1784 cm⁻¹ and 1704–1714 cm⁻¹ confirm the presence of isoindole-dione carbonyl groups . Replicate reactions under identical conditions and use high-resolution mass spectrometry (HRMS) to validate molecular formulas.

Basic: What safety precautions are critical when handling this compound?

Answer:
Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation, as the compound may cause respiratory irritation . Store in airtight containers at room temperature, away from moisture and incompatible reagents (e.g., strong oxidizers). Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Advanced: What strategies enhance supramolecular interactions in isoindole-dione derivatives?

Answer:
Introducing hydroxy or bulky aryl groups (e.g., 2,2-bis(4-hydroxy-3-phenylphenyl) substituents) promotes host-guest complex formation via hydrogen bonding and π-π stacking. Crystallographic studies reveal that such modifications stabilize inclusion complexes in solid-state networks . For aqueous systems, sulfonamide or methanesulfonyl groups (see compound 17b ) improve solubility and non-covalent interactions.

Basic: How is purity assessed for synthesized isoindole-dione derivatives?

Answer:
Use a combination of:

  • Melting point analysis : Sharp ranges (e.g., 215–217°C) indicate purity .
  • Spectroscopy : IR confirms functional groups; NMR (e.g., δ 2.30–2.63 ppm for methyl groups ) verifies structure.
  • Elemental analysis : Match calculated vs. observed C/H/N percentages (e.g., C: 71.28% calculated vs. 71.08% observed ).

Advanced: How does microwave irradiation improve synthesis efficiency?

Answer:
Microwave methods reduce reaction times (e.g., 30 minutes vs. 4–8 hours for reflux) and enhance yields (≥90%) by enabling uniform heating. For example, catalyst-free reactions with potassium cyanate under microwaves achieve near-quantitative conversion, minimizing side products . Compare energy input and purity metrics to traditional methods for process optimization.

Basic: What storage conditions prevent degradation of isoindole-dione derivatives?

Answer:
Store in amber glass vials at 15–25°C in a desiccator to avoid moisture absorption. Long-term stability requires protection from light and oxygen, as conjugated carbonyl groups may undergo photodegradation or oxidation .

Advanced: How are polymorphic forms characterized crystallographically?

Answer:
Single-crystal X-ray diffraction (SCXRD) resolves polymorphic differences. For example, Sim et al. (2009) identified a polymorph of 2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione with distinct unit cell parameters compared to the parent structure . Pair SCXRD with differential scanning calorimetry (DSC) to study thermal stability transitions between forms.

Advanced: How to design isoindole-dione derivatives for biological activity?

Answer:
Modify the core structure with pharmacophores like piperidinyl or sulfonamide groups. For instance, pomalidomide derivatives (e.g., 4-amino-2-(2,6-dioxopiperidin-3-yl)-isoindole-dione) exhibit anticancer activity via cereblon binding . Use structure-activity relationship (SAR) studies to optimize substituent positions and evaluate cytotoxicity in vitro.

Advanced: What analytical techniques resolve tautomeric or conformational equilibria?

Answer:
Variable-temperature NMR (VT-NMR) can detect tautomeric shifts (e.g., syn/anti hydrazone conformers in 17a–c ). Density functional theory (DFT) calculations predict energetically favorable tautomers, while dynamic HPLC monitors equilibrium states in solution.

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